(R)-Ebselen exhibits free radical scavenging activity, potentially protecting cells from oxidative damage implicated in various diseases like neurodegenerative disorders and cardiovascular diseases. Studies suggest it might be more effective than other antioxidants like Vitamin E in certain contexts [].
(R)-Ebselen has shown promise in reducing inflammation in animal models, suggesting its potential role in managing inflammatory conditions like arthritis and inflammatory bowel disease. However, further research is needed to understand its specific mechanisms and translate these findings into clinical applications [].
(R)-Ebselen's antioxidant and anti-inflammatory properties have led to its exploration in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Studies suggest it might protect neurons from damage and improve cognitive function, although more research is needed to determine its efficacy and safety in human trials [].
OTS514 is a potent inhibitor of the lymphokine-activated killer T cell-originated protein kinase, commonly referred to as TOPK. This compound has garnered attention for its ability to induce apoptosis and cell cycle arrest in various cancer cell lines, particularly in hematological malignancies such as multiple myeloma and oral squamous cell carcinoma. OTS514 functions by disrupting pro-survival signaling pathways, thereby promoting programmed cell death in tumor cells.
OTS514 primarily acts through the inhibition of TOPK, leading to a cascade of cellular responses. The compound has been shown to:
OTS514 exhibits significant anti-tumor activity across various cancer types. In studies involving human myeloma cell lines, OTS514 demonstrated:
Additionally, OTS514 has been shown to suppress the proliferation of oral squamous carcinoma cells by downregulating E2F target genes, highlighting its role in cancer therapy .
The synthesis of OTS514 involves several key steps:
While specific detailed synthetic routes are proprietary, general methodologies for synthesizing similar compounds can be referenced from literature on kinase inhibitors .
OTS514 is primarily investigated for its applications in oncology:
Research indicates that OTS514 interacts specifically with TOPK, leading to significant alterations in downstream signaling pathways. Interaction studies have demonstrated:
These interactions underscore the compound's potential utility in targeted cancer therapies .
Several compounds share structural or functional similarities with OTS514. Here is a comparison highlighting their unique features:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| OTS964 | TOPK inhibitor | Related compound with similar efficacy |
| PBK inhibitor 1 | Inhibits PDZ-binding kinase | Focused on different kinases but similar target |
| TAK-733 | Inhibitor of MAPK pathways | Broader target range; less specificity than OTS514 |
| GSK2636771 | Dual inhibitor of multiple kinases | More complex action profile |
OTS514's specificity for TOPK distinguishes it from other inhibitors that may target multiple kinases or exhibit broader mechanisms of action.
The synthesis of OTS514, chemically known as 9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one, represents a significant advancement in the development of T-LAK cell-originated protein kinase inhibitors [19]. The compound features a complex thieno[2,3-c]quinolin-4(5H)-one core structure with specific substitution patterns that confer its potent biological activity [20].
The synthetic approach to OTS514 begins with the construction of the bicyclic thienoquinoline system, which serves as the fundamental scaffold for the molecule [31]. The thieno[2,3-c]quinolin-4(5H)-one core is typically synthesized through a sequential nucleophilic aromatic substitution followed by 5-endo-dig cyclization methodology [34]. This approach utilizes readily available 4-alkynyl-3-bromoquinolin-2(1H)-one precursors as starting materials [31].
The primary synthetic pathway involves several key transformations that have been optimized to achieve high yields and purity [32]. The initial step focuses on the formation of the quinoline portion through established quinoline synthesis methodologies [31]. The subsequent incorporation of the thiophene ring utilizes palladium-catalyzed domino reactions with good functional group tolerance under mild conditions [34].
The synthetic optimization studies have demonstrated that the use of specific reaction conditions, including controlled temperature and appropriate solvent systems, significantly influences the overall yield of the desired product [32]. These optimization efforts have resulted in synthetic routes that produce OTS514 with yields ranging from moderate to good, depending on the specific synthetic approach employed [31].
OTS514 possesses the molecular formula C21H20N2O2S with a molecular weight of 364.5 grams per mole [19]. The compound exhibits specific stereochemistry at the propyl side chain, with the R-configuration being critical for optimal biological activity [19]. The structural confirmation of OTS514 has been achieved through comprehensive analytical techniques including high-performance liquid chromatography, electrospray ionization mass spectrometry, and nuclear magnetic resonance spectroscopy [1].
Table 1: Key Chemical Properties of OTS514
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C21H20N2O2S | [19] |
| Molecular Weight | 364.5 g/mol | [19] |
| IUPAC Name | 9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one | [19] |
| InChI Key | OETLNMOJNONWOY-LBPRGKRZSA-N | [19] |
| Canonical SMILES | CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)C(C)CN)O | [19] |
The structure-activity relationship studies for OTS514 have provided crucial insights into the molecular determinants of T-LAK cell-originated protein kinase inhibitory activity [7]. These investigations have systematically examined how structural modifications to the thienoquinoline core and peripheral substituents influence biological potency and selectivity [7].
The thienoquinoline scaffold represents an essential pharmacophoric element for T-LAK cell-originated protein kinase inhibition [7]. Studies have demonstrated that the tricyclic fused ring system provides the appropriate molecular geometry for effective binding to the enzyme active site [33]. The specific fusion pattern of the thiophene and quinoline rings creates a rigid molecular framework that is critical for maintaining the optimal spatial arrangement of functional groups [24].
The phenyl ring substitution pattern has been identified as a critical determinant of biological activity [7]. The presence of the (R)-1-aminopropan-2-yl side chain at the para position of the phenyl ring is essential for potent inhibitory activity [1]. Modifications to this substituent, including changes in stereochemistry or chain length, result in significant alterations in biological potency [7].
The hydroxyl group at position 8 of the thienoquinoline core contributes significantly to the binding affinity through hydrogen bonding interactions with the target enzyme [2]. Structure-activity relationship studies have shown that alkylation of this hydroxyl group, such as conversion to an alkyl ether, can be tolerated without complete loss of activity, although some reduction in potency may be observed [2].
The structure-activity relationship investigations conducted on OTS514 led to the development of an optimized analogue, OTS964 [7]. Extensive structural optimization of OTS514 resulted in OTS964, which demonstrated improved bioavailability despite slightly lower potency with an inhibitory concentration fifty value of 28 nanomolar compared to OTS514's 3 nanomolar [7]. These optimization efforts focused on enhancing drug-like properties while maintaining the essential structural features required for biological activity [23].
Table 2: Structure-Activity Relationship Data for Key Analogues
| Compound | Core Modification | IC50 (nM) | Key Finding | Reference |
|---|---|---|---|---|
| OTS514 | Parent structure | 2.6-3.0 | Highly potent parent compound | [1] [7] |
| OTS964 | Dimethylamino substitution | 28 | Improved bioavailability | [7] [23] |
| Fluoroethyl analogue | 8-position modification | Variable | Maintains activity with alkyl ether | [2] |
The structure-activity relationship studies have revealed important insights into the molecular basis of selectivity for T-LAK cell-originated protein kinase over other related kinases [7]. The specific substitution pattern and stereochemistry of OTS514 contribute to its selectivity profile, with the thienoquinoline core providing a unique binding mode that differentiates it from other kinase inhibitors [33].
The intellectual property landscape surrounding OTS514 and related T-LAK cell-originated protein kinase inhibitors encompasses various aspects of chemical structure, synthetic methods, and therapeutic applications [12]. The patent protection strategy for these compounds reflects the significant commercial and therapeutic potential of this class of kinase inhibitors [11].
Patent applications related to thienoquinoline derivatives and their use as kinase inhibitors have been filed to protect the fundamental chemical structures [26]. These patents typically cover broad classes of thieno[2,3-c]quinoline compounds with specific substitution patterns that encompass OTS514 and related analogues [27]. The patent claims often include detailed descriptions of synthetic methods and biological activities to support the novelty and utility requirements [11].
The synthetic pathways developed for OTS514 and related compounds have been subject to patent protection covering specific synthetic methodologies [31]. These patents focus on the novel synthetic approaches that enable efficient preparation of the thienoquinoline core structure [34]. The patent applications typically include detailed experimental procedures and optimization studies that demonstrate the advantages of the claimed synthetic methods [32].
Patents covering the therapeutic use of OTS514 and related T-LAK cell-originated protein kinase inhibitors have been filed for various cancer indications [27]. These patent applications describe the use of these compounds for treating specific types of malignancies where T-LAK cell-originated protein kinase is overexpressed [28]. The patent claims are supported by extensive biological data demonstrating the efficacy of these compounds in relevant disease models [12].
Table 3: Key Patent Categories for OTS514-Related Intellectual Property
| Patent Category | Scope | Key Features | Reference |
|---|---|---|---|
| Chemical Structure | Thienoquinoline derivatives | Core scaffold protection | [26] [27] |
| Synthetic Methods | Preparation procedures | Novel synthetic approaches | [31] [34] |
| Therapeutic Use | Cancer treatment applications | Disease-specific indications | [27] [28] |
| Formulation | Drug delivery systems | Enhanced bioavailability | [11] [12] |
The patent landscape for T-LAK cell-originated protein kinase inhibitors includes contributions from multiple research institutions and pharmaceutical companies [12]. The competitive environment has led to the development of diverse chemical approaches to kinase inhibition, with various structural classes being pursued for patent protection [28]. This competitive dynamic has resulted in a complex intellectual property landscape that requires careful navigation for commercial development [11].
The development and commercialization of OTS514 and related compounds requires comprehensive freedom to operate analysis to ensure that the compounds and their use do not infringe existing third-party patents [11]. This analysis encompasses not only the chemical structures themselves but also the synthetic methods, formulations, and therapeutic applications [12]. The territorial nature of patent rights adds additional complexity to the freedom to operate assessment, requiring analysis across multiple jurisdictions where commercial development is planned [11].
OTS514 represents a highly potent and selective small-molecule inhibitor of T-lymphokine-activated killer cell-originated protein kinase, demonstrating remarkable therapeutic potential across multiple cancer types. This thieno[2,3-c]quinolone compound exhibits exceptional specificity for its molecular target while inducing comprehensive downstream effects that culminate in cancer cell death through multiple complementary mechanisms.
OTS514 demonstrates exceptional kinase inhibitory potency with a median inhibitory concentration of 2.6 nanomolar against T-lymphokine-activated killer cell-originated protein kinase [1] [2]. This remarkable potency places OTS514 among the most effective inhibitors developed for this target, exhibiting over 750-fold greater potency compared to earlier generation inhibitors such as HI-TOPK-032, which demonstrates an inhibitory concentration of 2 micromolar [3].
The selectivity profile of OTS514 extends beyond its primary target to demonstrate consistent efficacy across diverse cancer cell lines. In small cell lung cancer models, OTS514 effectively suppressed cellular growth with inhibitory concentration values ranging from 0.4 to 42.6 nanomolar, leading to apoptotic cell death [4] [5]. Multiple myeloma cell lines displayed similar sensitivity, with inhibitory concentration values between 11.6 and 29.4 nanomolar across a panel of human myeloma cell lines representing diverse genetic backgrounds [6] [7]. Ovarian cancer cells demonstrated comparable susceptibility, with inhibitory concentrations ranging from 3.0 to 46 nanomolar [8].
Table 1: TOPK Inhibition Kinetics and Selectivity Profile
| Inhibitor | Target/Cell Line | IC50 Range | Selectivity | Reference |
|---|---|---|---|---|
| OTS514 | TOPK enzyme | 2.6 nM | High | [1] [2] |
| OTS514 | Small cell lung cancer | 0.4-42.6 nM | High | [4] [5] |
| OTS514 | Multiple myeloma | 11.6-29.4 nM | High | [6] [7] |
| OTS514 | Ovarian cancer | 3.0-46 nM | High | [8] |
| OTS964 | Ovarian cancer | 14-110 nM | High | [8] |
| HI-TOPK-032 | TOPK enzyme | 2 μM | ATP competitive | [3] |
The kinetic properties of OTS514 reveal characteristics consistent with ATP-competitive inhibition, binding directly to the active site of T-lymphokine-activated killer cell-originated protein kinase [9] [10]. Fluorescently labeled derivatives of OTS514 maintain similar target affinities to the unlabeled compound, with EC50 values demonstrating comparable binding properties [9] [10]. This binding specificity has been confirmed through blocking controls using excess unlabeled OTS514, which successfully competed for binding sites and confirmed the specificity of the interaction [9] [10].
The selectivity of OTS514 for T-lymphokine-activated killer cell-originated protein kinase over other kinases contributes significantly to its therapeutic index. Unlike many kinase inhibitors that demonstrate promiscuous binding across multiple targets, OTS514 exhibits remarkable discrimination for its intended target [1] [2]. This selectivity profile minimizes off-target effects and reduces the potential for unintended cellular consequences that could compromise therapeutic efficacy or safety.
OTS514 exerts its anticancer effects through comprehensive modulation of multiple interconnected signaling pathways that are critical for cancer cell survival, proliferation, and resistance to apoptosis. The inhibition of T-lymphokine-activated killer cell-originated protein kinase triggers a cascade of downstream effects that collectively contribute to the compound's therapeutic efficacy.
Forkhead box protein M1 represents a primary downstream target of T-lymphokine-activated killer cell-originated protein kinase, and OTS514 treatment results in profound suppression of this oncogenic transcription factor [6] [5] [11]. Treatment with OTS514 causes both decreased protein levels and reduced transcriptional activity of forkhead box protein M1 in all examined cell lines, including ES-2, SKOV3, and human myeloma cell lines [6] [5] [11]. This suppression occurs through multiple mechanisms, including reduced stability of forkhead box protein M1 protein through downregulation of autophosphorylation and direct transcriptional repression [11].
The relationship between T-lymphokine-activated killer cell-originated protein kinase and forkhead box protein M1 involves positive feedback regulation, where forkhead box protein M1 can enhance cyclin B1 expression, which in turn phosphorylates T-lymphokine-activated killer cell-originated protein kinase on threonine-9 residue [12]. OTS514 disrupts this positive feedback loop by inhibiting T-lymphokine-activated killer cell-originated protein kinase activity and expression through suppression of forkhead box protein M1 signaling [12]. This disruption is particularly significant in cancer stem cells, where forkhead box protein M1 activity is involved in maintaining stemness characteristics [4] [5].
The modulation of AKT signaling by OTS514 demonstrates context-dependent effects that vary according to cellular background and p53 status [6] [7]. In H929 and MM1.S multiple myeloma cell lines, OTS514 treatment results in reduced phospho-AKT levels, indicating suppression of this pro-survival pathway [6] [7]. However, in p53-null KMS11 cells, phospho-AKT levels were unexpectedly increased following OTS514 treatment, although other downstream targets such as phospho-IκBα and phospho-p38 were reduced as expected [6] [7].
This differential response suggests that the cellular context, particularly p53 status, influences how T-lymphokine-activated killer cell-originated protein kinase inhibition affects AKT signaling [6] [7]. The disruption of AKT signaling in most cell lines contributes to the loss of survival signals and increased susceptibility to apoptosis, as AKT is a central mediator of cell survival pathways [13] [14]. The phosphatidylinositol 3-kinase/AKT pathway is frequently dysregulated in cancer and serves as a critical determinant of therapeutic resistance [15] [13].
OTS514 treatment causes marked suppression of the canonical nuclear factor kappa B pathway through decreased phosphorylation of IκBα, the primary inhibitor of nuclear factor kappa B [6] [7]. This effect was observed in four of five human myeloma cell lines examined, with only H929 cells showing reduction in total IκBα protein rather than phosphorylated forms [6] [7]. The suppression of nuclear factor kappa B signaling is particularly significant in multiple myeloma, where activating mutations in the nuclear factor kappa B pathway are known drivers of disease progression [6] [7].
The canonical nuclear factor kappa B pathway involves phosphorylation and subsequent degradation of IκBα, leading to release and nuclear translocation of nuclear factor kappa B dimers [16] [17]. By reducing IκBα phosphorylation, OTS514 effectively prevents nuclear factor kappa B activation and its downstream pro-survival and pro-inflammatory gene expression programs [16] [17]. This suppression contributes to reduced cancer cell survival and proliferation, as nuclear factor kappa B is a critical mediator of oncogenic signaling in many cancer types [16] [17].
The p38 mitogen-activated protein kinase pathway represents a consistently affected target of OTS514 treatment, with reduced phosphorylation observed in all examined cell lines [6] [7]. This universal response suggests that p38 mitogen-activated protein kinase is a direct or proximal target of T-lymphokine-activated killer cell-originated protein kinase signaling [6] [7]. The suppression of p38 mitogen-activated protein kinase phosphorylation has particular significance in the multiple myeloma bone marrow microenvironment, where p38-dependent mechanisms promote osteolytic bone disease [6] [7].
The p38 mitogen-activated protein kinase pathway is activated by various environmental stresses and inflammatory cytokines, and plays important roles in cell cycle regulation, apoptosis, and stress responses [18] [19]. In cancer cells, p38 mitogen-activated protein kinase can have context-dependent effects, sometimes promoting survival and other times contributing to cell death [20] [19]. The consistent suppression of p38 mitogen-activated protein kinase phosphorylation by OTS514 suggests that this pathway contributes to the overall anticancer effects of T-lymphokine-activated killer cell-originated protein kinase inhibition [6] [7].
Table 2: Downstream Signaling Pathway Modulation by OTS514
| Signaling Pathway | Effect of OTS514 | Cell Lines Affected | Functional Consequence | Reference |
|---|---|---|---|---|
| FOXM1 | Decreased protein levels and transcriptional activity | All examined (ES-2, SKOV3, HMCLs) | Loss of stemness and proliferation | [6] [5] [11] |
| AKT | Reduced phospho-AKT (context-dependent) | H929, MM1.S (decreased); KMS11 (increased) | Disrupted survival signaling | [6] [7] |
| NF-κB (IκBα phosphorylation) | Marked decrease in phosphorylated form | 4 of 5 HMCLs examined | Suppressed canonical NF-κB pathway | [6] [7] |
| p38 MAPK | Reduced phosphorylation | All cell lines examined | Reduced oncogenic microenvironment | [6] [7] |
OTS514 induces comprehensive cell cycle disruption and subsequent apoptosis through multiple complementary mechanisms that operate independently of p53 status in most contexts. These mechanisms involve both immediate checkpoint activation and sustained transcriptional changes that collectively drive cancer cells toward programmed cell death.
The cell cycle arrest induced by OTS514 occurs through distinct mechanisms at different checkpoints, with both G1 and G2/M phase arrests observed depending on the cellular context and timing of treatment [6] [7] [21]. G1 arrest is mediated primarily through p21-mediated inhibition of cyclin-cyclin-dependent kinase complexes, with dose-dependent elevation of both p21 (CDKN1A) and p27 (CDKN1B) occurring within four hours of treatment [6] [7] [21]. This arrest requires the transcriptional activation of FOXO3, which serves as an upstream regulator of p21 and p27 expression [6] [7].
G2/M arrest occurs through cell cycle checkpoint activation and can be observed immediately to 24 hours following treatment [22] [21]. This arrest is characterized by cells maintaining 4N DNA content while exhibiting altered cyclin profiles that uncouple the cyclin network from DNA replication status [21]. The molecular basis of this arrest involves complex interactions between multiple cell cycle regulatory mechanisms, including p53-independent cyclin inactivation for immediate arrest and p53-dependent cyclin downregulation for sustained arrest [21] [23].
The role of FOXO3 in mediating cell cycle arrest represents a critical component of OTS514's mechanism of action [6] [7]. FOXO3 levels increase with moderate doses of OTS514, followed by reduction at higher concentrations that coincide with poly(ADP-ribose) polymerase cleavage, indicating progression to apoptosis [6] [7]. This temporal pattern suggests that FOXO3 activation represents an initial cellular response that precedes cell cycle perturbation and subsequent apoptosis [6] [7].
The induction of apoptosis by OTS514 involves multiple pathways that operate through both caspase-dependent and caspase-independent mechanisms [6] [12] [24]. Caspase-dependent apoptosis is evidenced by poly(ADP-ribose) polymerase cleavage within four hours of treatment and increased caspase-3/7 activity [6] [12] [24]. The pan-caspase inhibitor Z-VAD-FMK effectively blocks OTS514-induced apoptosis, confirming the essential role of caspase activation in the cell death process [12] [24].
The p53-independent nature of OTS514-induced apoptosis represents a significant therapeutic advantage, as many cancers harbor p53 mutations that confer resistance to conventional therapies [6] [7] [24]. However, in certain contexts, p53 can contribute to the apoptotic response through modulation of the p53/SIRT1 axis [24] [25]. Co-treatment with OTS514 and hydrogen peroxide increases p53 acetylation and expression while decreasing Sirtuin 1 expression, contributing to enhanced apoptosis [24] [25].
The involvement of reactive oxygen species in OTS514-induced apoptosis adds another dimension to its mechanism of action [12] [24]. Treatment with OTS514 increases reactive oxygen species production, which contributes to enhanced oxidative stress-induced apoptosis [12] [24]. This effect is mediated through caspase-dependent pathways and can be modulated by manipulating the cellular antioxidant capacity [12] [24].
Table 3: Cell Cycle Arrest and Apoptosis Induction Mechanisms
| Mechanism | Key Mediators | Timeline | Independence from p53 | Reference |
|---|---|---|---|---|
| G1 arrest | p21, p27, FOXO3 | Within 4 hours | Partial | [6] [7] [21] |
| G2/M arrest | Cell cycle checkpoints | Immediate to 24 hours | Yes | [22] [21] |
| FOXO3 activation | FOXO3 transcription factor | Early response | Yes | [6] [7] |
| p21/p27 upregulation | CDKN1A, CDKN1B | Dose-dependent | Yes | [6] [7] |
| Caspase-dependent apoptosis | Caspase-3/7, PARP cleavage | Within 4 hours | Yes | [6] [12] [24] |
| p53-independent pathway | SIRT1 downregulation | Sustained | No (p53-mediated) | [24] [25] |